![molecular formula C12H36N2Si4Te B14283962 [[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane CAS No. 130497-87-9](/img/structure/B14283962.png)
[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane is a complex organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s unique structure includes tellurium, which adds to its distinct chemical properties.
Preparation Methods
The synthesis of [[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane involves multiple steps, typically starting with the preparation of trimethylsilyl derivatives. One common method involves the reaction of trimethylsilyl chloride with ammonia to form bis(trimethylsilyl)amine . This intermediate can then be further reacted with tellurium-containing reagents under controlled conditions to form the desired compound. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler tellurium-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure allows it to be used in studies involving silicon-based biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and inertness.
Mechanism of Action
The mechanism of action of [[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane involves its interaction with molecular targets through its trimethylsilyl groups. These groups can act as protecting groups during chemical reactions, temporarily shielding reactive sites on molecules . The tellurium atom in the compound can also participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar compounds include:
Bis(trimethylsilyl)amine: This compound is a derivative of ammonia with trimethylsilyl groups, used in organic synthesis.
Metal bis(trimethylsilyl)amides: These coordination complexes involve metals with bis(trimethylsilyl)amide ligands, used in various chemical reactions.
The uniqueness of [[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane lies in its incorporation of tellurium, which imparts distinct chemical properties not found in other similar compounds.
Properties
CAS No. |
130497-87-9 |
|---|---|
Molecular Formula |
C12H36N2Si4Te |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
[[[bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C12H36N2Si4Te/c1-15(2,3)13(16(4,5)6)19-14(17(7,8)9)18(10,11)12/h1-12H3 |
InChI Key |
NYCBFBYYTYTXAA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Te]N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


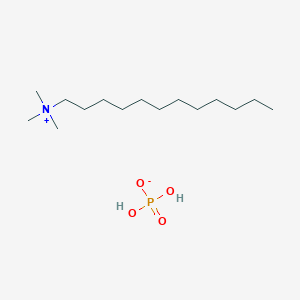
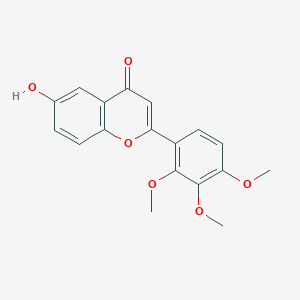
![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
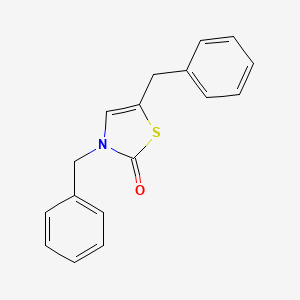
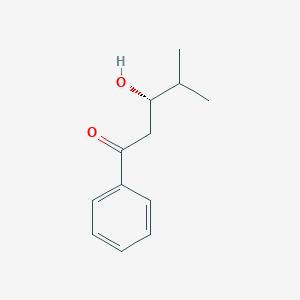
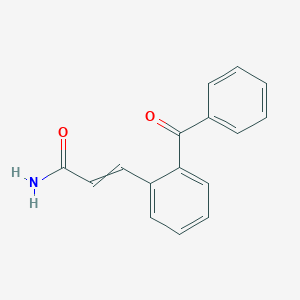
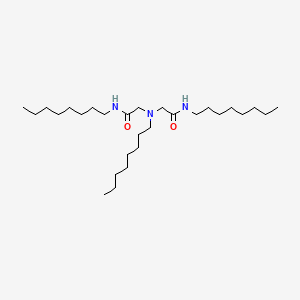
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
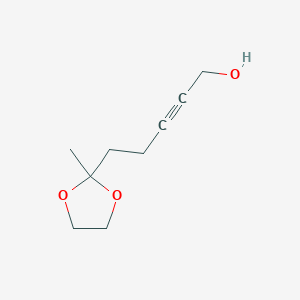
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
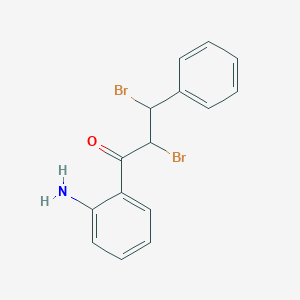
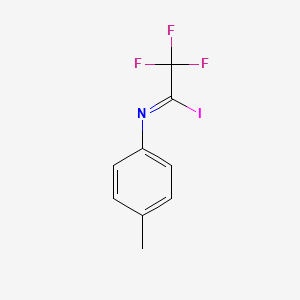
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
